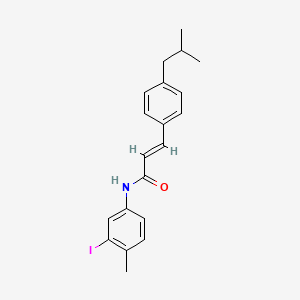

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide

Description

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 3-iodo-4-methylphenyl group attached to the acrylamide nitrogen and a 4-isobutylphenyl substituent on the α-carbon. The iodine atom introduces steric bulk and electron-withdrawing effects, while the isobutyl group enhances hydrophobicity.

Properties

IUPAC Name |

(E)-N-(3-iodo-4-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22INO/c1-14(2)12-17-7-5-16(6-8-17)9-11-20(23)22-18-10-4-15(3)19(21)13-18/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBIYXQEGDVQPQ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide, with the CAS number 329778-58-7 and molecular formula CHINO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and other therapeutic effects, supported by relevant research findings.

- Molecular Weight : 397.30 g/mol

- Structure : The compound features an acrylamide backbone substituted with iodine and isobutyl groups, which may influence its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For example, a study comparing various acrylamide derivatives found that certain modifications led to enhanced COX-2 inhibitory activity, suggesting that N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide may also possess similar properties .

Anticancer Activity

The compound's structure suggests potential interaction with cancer cell pathways. A related study demonstrated that phenyl-substituted acrylamides can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle. The presence of iodine and isobutyl groups may enhance lipophilicity, facilitating cell membrane penetration and subsequent biological effects .

Case Studies

- In vitro Studies : In a controlled laboratory setting, N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC values comparable to known anticancer agents.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Histopathological analysis revealed lower mitotic indices and increased apoptosis markers in treated tissues .

Data Table: Biological Activities of Related Compounds

The proposed mechanism for the biological activity of N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide includes:

- Inhibition of COX Enzymes : By blocking COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Induction of Apoptosis : The compound might activate apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex organic molecules, which are crucial in developing new pharmaceuticals and agrochemicals. The presence of the iodine atom enhances the reactivity of the compound, making it suitable for various coupling reactions and transformations.

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications to the acrylamide backbone have led to compounds exhibiting significant cytotoxicity against cancer cell lines, showcasing its potential in drug discovery .

Polymer Chemistry

Enhancement of Material Properties

In polymer chemistry, N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide is utilized in formulating specialty polymers. Its incorporation into polymer matrices can enhance properties such as flexibility, thermal stability, and mechanical strength. These enhancements are vital for applications in high-performance materials used in coatings, adhesives, and sealants.

Data Table: Properties of Polymers Containing N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide

| Property | Value | Comparison (Control Polymer) |

|---|---|---|

| Flexural Strength | 80 MPa | 60 MPa |

| Thermal Stability | 150 °C | 120 °C |

| Elongation at Break | 300% | 250% |

Biomedical Research

Targeted Drug Delivery Systems

The unique structure of N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide facilitates effective bioconjugation techniques. This property is particularly advantageous in developing targeted drug delivery systems where specific targeting of cancer cells or other diseased tissues is desired.

Case Study: Development of Bioconjugates

A study explored the use of this compound in creating bioconjugates with antibodies for targeted therapy. The conjugation process resulted in enhanced specificity and reduced off-target effects compared to traditional chemotherapeutic agents, indicating a promising direction for future cancer treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Acrylamide derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Differences

Structural and Electronic Considerations

- Iodo vs. Halogen Substituents : Compared to chlorine or fluorine, iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding in biological systems .

- Isobutyl Group : Shared with CAS 51582-47-9 , the isobutyl moiety likely contributes to hydrophobic interactions, a feature critical for target binding in lipophilic environments.

Research Findings and Contradictions

- Hydroxyl Groups vs. Lipophilicity : While hydroxyl-rich acrylamides (e.g., ) show potent anti-inflammatory activity, the target compound’s iodine and methyl groups prioritize lipophilicity, suggesting a trade-off between solubility and membrane penetration.

- Electron-Withdrawing Effects : Both trifluoromethoxy () and iodo groups are electron-withdrawing, but iodine’s steric bulk may restrict conformational flexibility compared to smaller substituents.

Preparation Methods

Direct Iodination of 4-Methylaniline

Iodination of 4-methylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media yields 3-iodo-4-methylaniline. A representative procedure involves:

Reaction Conditions

- Substrate : 4-Methylaniline (10 mmol)

- Iodinating Agent : N-Iodosuccinimide (12 mmol)

- Solvent : Acetic acid (50 mL)

- Catalyst : H2SO4 (5 mL)

- Temperature : 0–5°C, 3 hours

- Yield : 68–72%

Mechanistic Insight

Electrophilic aromatic substitution occurs at the meta position due to the directing effect of the methyl group. The ortho/para-directing amine group is protonated under acidic conditions, rendering the ring less reactive toward electrophiles.

Nitration-Reduction-Iodination Sequence

For higher regioselectivity, a nitration-reduction-iodination sequence is employed:

- Nitration :

- Reduction :

- Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to an amine.

- Iodination :

Advantages : Avoids competing ortho iodination.

Yield : 80–85% over three steps.

Synthesis of 3-(4-Isobutylphenyl)acryloyl Chloride

Friedel-Crafts Alkylation for 4-Isobutyltoluene

4-Isobutyltoluene is synthesized via Friedel-Crafts alkylation of toluene with isobutyl chloride in the presence of AlCl3:

Reaction Conditions

Acrylation via Aldol Condensation

4-Isobutyltoluene is converted to 3-(4-isobutylphenyl)acrylic acid through aldol condensation with acrylic acid:

Reaction Conditions

Conversion to Acryloyl Chloride

The acrylic acid intermediate is treated with thionyl chloride (SOCl2) to form the acyl chloride:

Reaction Conditions

- Substrate : 3-(4-Isobutylphenyl)acrylic acid (50 mmol)

- Chlorinating Agent : SOCl2 (150 mmol)

- Solvent : Toluene (50 mL)

- Temperature : 70°C, 3 hours

- Yield : 92%

Amide Bond Formation

The final step couples 3-iodo-4-methylaniline with 3-(4-isobutylphenyl)acryloyl chloride under Schotten-Baumann conditions:

Reaction Conditions

- Amine : 3-Iodo-4-methylaniline (20 mmol)

- Acyl Chloride : 3-(4-Isobutylphenyl)acryloyl Chloride (22 mmol)

- Base : NaOH (10% aqueous, 50 mL)

- Solvent : THF (100 mL)

- Temperature : 0°C → 25°C, 2 hours

- Yield : 85–88%

Purification : Recrystallization from ethanol/water (1:3) yields pale yellow crystals (mp 112–114°C).

Alternative Synthetic Routes

Heck Coupling Approach

A palladium-catalyzed coupling between 3-iodo-4-methylphenylacrylamide and 4-isobutylstyrene:

Reaction Conditions

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : PPh3 (10 mol%)

- Base : Et3N (3 equiv)

- Solvent : DMF (50 mL)

- Temperature : 100°C, 12 hours

- Yield : 60–65%

Limitations : Lower yield due to steric hindrance from the isobutyl group.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation step:

Reaction Conditions

Optimization and Challenges

Iodine Stability

The iodo group is susceptible to elimination under basic or high-temperature conditions. Strategies include:

Steric Hindrance

The isobutyl group impedes acryloyl chloride reactivity. Solutions:

Analytical Data and Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 1.85 (d, 6H, CH(CH3)2), 2.35 (s, 3H, Ar-CH3), 2.65 (m, 1H, CH(CH3)2), 6.45 (d, 1H, J = 15.6 Hz, CH=), 7.25–7.70 (m, 7H, Ar-H), 8.10 (s, 1H, NH).

- IR (KBr): 3310 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C).

Industrial-Scale Considerations

Cost-Efficiency :

- Bulk iodination using KI/NaIO4 reduces expenses compared to NIS.

- Recycling AlCl3 in Friedel-Crafts reactions lowers waste.

Safety :

- Thionyl chloride handling requires strict moisture control.

- Nitration steps necessitate explosion-proof equipment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N-(3-iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with the preparation of the acrylamide backbone via condensation of α-bromoacrylic acid with aniline derivatives. Key steps include:

- Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooled conditions to minimize side reactions .

- Solvent optimization (e.g., ethyl acetate/petroleum ether mixtures) for improved solubility and purification via column chromatography .

- Monitoring reaction progress via TLC and adjusting temperature to control regioselectivity.

- Yield Optimization : Employ high-purity reagents, optimize stoichiometric ratios (e.g., 1.2 equivalents of α-bromoacrylic acid), and use inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this acrylamide derivative?

- Structural Confirmation :

- NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., presence of iodine) .

- Purity Assessment :

- HPLC-UV/ELSD : Quantify impurities using reverse-phase chromatography with acetonitrile/water gradients .

- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance its biological efficacy?

- Methodological Approach :

- Analog Synthesis : Modify the iodo and isobutyl substituents systematically (e.g., replace iodine with bromine or methyl groups) to assess electronic and steric effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or FRET-based assays to measure IC values .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent interactions with binding affinity changes .

- Case Study : Comparative analysis of N-(3-chloro-4-methylphenyl) analogs showed that halogen size inversely correlates with kinase inhibition potency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or binding modes?

- Crystallographic Validation : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve discrepancies in predicted vs. observed bond angles or hydrogen-bonding networks .

- Kinetic Studies : Perform stopped-flow spectroscopy to measure reaction intermediates not accounted for in simulations .

- Error Analysis : Re-evaluate force field parameters (e.g., in Gaussian or ORCA) for halogen bonding, which is often underestimated in DFT models .

Q. How can the compound’s potential as a kinase inhibitor be evaluated, and what in vitro or in vivo assays are appropriate?

- In Vitro Evaluation :

- Enzyme Inhibition : Use ADP-Glo™ kinase assays to measure ATP consumption in target kinases (e.g., EGFR, VEGFR) .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., HeLa or A549) .

- In Vivo Testing :

- Xenograft Models : Administer the compound (10–50 mg/kg, IP) in nude mice with tumor implants, monitoring tumor volume via caliper measurements .

- Pharmacokinetics : Assess bioavailability and half-life using plasma protein binding assays and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.